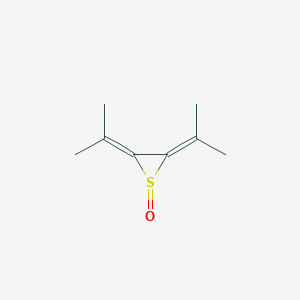
1-Methyl-1,3,4-triphenyl-2,5-bis(trimethylsilyl)-1H-silole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1,3,4-triphenyl-2,5-bis(trimethylsilyl)-1H-silole is an organosilicon compound that belongs to the class of siloles. Siloles are known for their unique electronic properties, making them of interest in various fields such as materials science and organic electronics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1,3,4-triphenyl-2,5-bis(trimethylsilyl)-1H-silole typically involves the reaction of silacyclopentadienes with phenyl-substituted reagents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-1,3,4-triphenyl-2,5-bis(trimethylsilyl)-1H-silole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silole oxides.
Reduction: Reduction reactions can lead to the formation of silole anions.
Substitution: Substitution reactions can occur at the phenyl or trimethylsilyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require the use of halogenated reagents and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silole oxides, while reduction can produce silole anions.
Wissenschaftliche Forschungsanwendungen
1-Methyl-1,3,4-triphenyl-2,5-bis(trimethylsilyl)-1H-silole has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Medicine: Investigated for use in drug delivery systems.
Industry: Utilized in the development of organic electronic devices, such as light-emitting diodes (LEDs) and photovoltaic cells.
Wirkmechanismus
The mechanism by which 1-Methyl-1,3,4-triphenyl-2,5-bis(trimethylsilyl)-1H-silole exerts its effects involves interactions with molecular targets and pathways. Its electronic properties allow it to participate in electron transfer processes, making it useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Dimethyl-2,3,4,5-tetraphenylsilole: Similar electronic properties but different substitution pattern.
1,1,2,3,4,5-Hexaphenylsilole: Higher phenyl content, leading to different reactivity and applications.
Uniqueness
1-Methyl-1,3,4-triphenyl-2,5-bis(trimethylsilyl)-1H-silole is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity compared to other siloles.
Eigenschaften
CAS-Nummer |
79628-08-3 |
|---|---|
Molekularformel |
C29H36Si3 |
Molekulargewicht |
468.8 g/mol |
IUPAC-Name |
trimethyl-(1-methyl-1,3,4-triphenyl-5-trimethylsilylsilol-2-yl)silane |
InChI |
InChI=1S/C29H36Si3/c1-30(2,3)28-26(23-17-11-8-12-18-23)27(24-19-13-9-14-20-24)29(31(4,5)6)32(28,7)25-21-15-10-16-22-25/h8-22H,1-7H3 |
InChI-Schlüssel |
HCTOTYANKUNIBF-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(C(=C(C(=C1[Si](C)(C)C)C2=CC=CC=C2)C3=CC=CC=C3)[Si](C)(C)C)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Ethylphenyl 2-chloro-4-[(4-ethylbenzoyl)oxy]benzoate](/img/structure/B14428834.png)
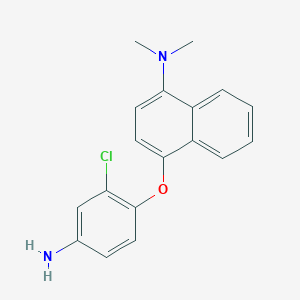

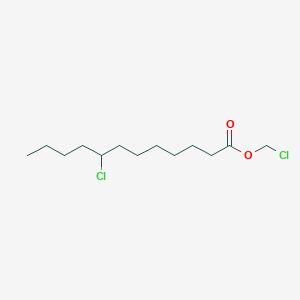
![7-Bromo-1,4-dithiaspiro[4.5]dec-6-ene](/img/structure/B14428851.png)
![Ethanone, 1,1'-(1',4'-dihydro-2',6'-dimethyl[2,4'-bipyridine]-3',5'-diyl)bis-](/img/structure/B14428853.png)
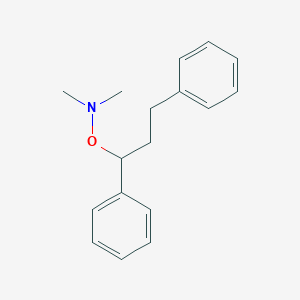
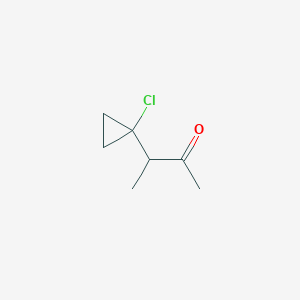
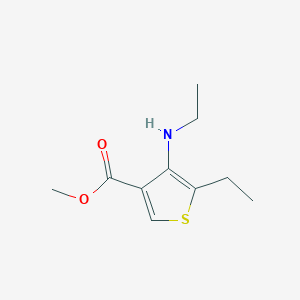
![{[(8xi,9xi,14xi)-3,17-Dioxoandrost-4-en-19-yl]oxy}acetic acid](/img/structure/B14428891.png)
![3-[Bis(2-chloroethyl)amino]-N-formyl-L-phenylalanine](/img/structure/B14428893.png)
